
Technical Monograph: Methyl 2-hydroxy-6-
nitrobenzoate[1][2]

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Methyl 2-hydroxy-6-nitrobenzoate

CAS No.: 1261504-50-0

Cat. No.: B2984851

Get Quote

Executive Summary
Methyl 2-hydroxy-6-nitrobenzoate (CAS: 1261504-50-0) is a highly functionalized aromatic

ester used primarily as a building block in the synthesis of complex pharmaceutical scaffolds,

including thalidomide analogs and glucose uptake inhibitors.[1][2][3][4][5][6][7] Its structure is

characterized by a dense substitution pattern on the benzene ring, featuring a hydroxyl group

and a nitro group flanking the methyl ester. This specific arrangement imparts unique steric and

electronic properties, making it a valuable yet challenging substrate for nucleophilic

substitutions and reduction reactions.

Chemical Identity & Structural Analysis[8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2984851#bc-rfq
https://www.benchchem.com/product/b2984851/docs?utm_src=pdf-body#technical-monograph-methyl-2-hydroxy-6-nitrobenzoate-1-2
https://www.kuujia.com/cas-601-99-0.html
https://www.alchempharmtech.com/product/167858-58-4/
https://www.chemsrc.com/en/cas/74292-74-3_99885.html
https://www.calpaclab.com/methyl-2-hydroxy-6-nitrobenzoate-min-97-100-mg/ala-m190389-100mg
https://www.chemsrc.com/en/cas/74292-74-3_99885.html
https://arctomsci.com/KOR-DS-16621-1
https://www.bldpharm.com/products/1261504-50-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2984851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Attribute Detail

Systematic Name Methyl 2-hydroxy-6-nitrobenzoate

Synonyms
Methyl 6-nitrosalicylate; 2-Hydroxy-6-

nitrobenzoic acid methyl ester

CAS Number 1261504-50-0

Molecular Formula C₈H₇NO₅

Molecular Weight 197.14 g/mol

SMILES COC(=O)C1=C(C=CC=C1=O)O

InChI Key VGRACNKLIBCDHG-UHFFFAOYSA-N

Structural Features (Expert Insight)
The molecule exhibits a 1,2,6-substitution pattern, creating a crowded steric environment

around the ester carbonyl.

Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic

hydroxyl proton (C2-OH) and the carbonyl oxygen of the ester. This interaction stabilizes the

planar conformation and significantly deshields the hydroxyl proton in NMR spectra.

Steric Hindrance: The nitro group at the C6 position is physically bulky and situated ortho to

the ester group. This forces the ester moiety to twist slightly out of the plane of the benzene

ring to relieve steric strain, affecting its reactivity toward hydrolysis compared to unhindered

benzoates.

Physical & Thermodynamic Properties[12][13]
While the parent acid (2-hydroxy-6-nitrobenzoic acid) is a high-melting solid (172 °C), the

methyl ester exhibits distinct physical characteristics due to the capping of the carboxylic acid.
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Property Value / Description

Physical State
Crystalline Solid (Typically yellow to orange

needles)

Melting Point

Solid at room temperature (Experimental

determination recommended; estimated <100°C

due to esterification)

Solubility
Soluble in DMSO, DMF, Methanol, Ethyl

Acetate, Dichloromethane.[8] Insoluble in water.

Appearance
Yellow crystalline powder (Color arises from the

nitro-aromatic chromophore)

pKa (Predicted)
~6.5 (Phenolic OH; lowered by the electron-

withdrawing nitro group)

LogP ~1.9 (Lipophilic, suitable for organic extraction)

Note on Purification: Due to its solubility profile, the compound is best purified via

recrystallization from methanol or flash column chromatography using a Hexane/Ethyl Acetate

gradient.

Spectroscopic Characterization
The following spectral data is derived from the structural environment of the 1,2,6-trisubstituted

benzene ring.

¹H NMR (Proton Nuclear Magnetic Resonance)
δ 11.0 – 11.5 ppm (1H, s): Phenolic -OH. Highly deshielded due to the intramolecular

hydrogen bond with the ester carbonyl.
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δ 7.5 – 8.2 ppm (3H, m): Aromatic protons. The proton at C5 (ortho to -NO₂) will appear most

downfield (doublet), while the C3 and C4 protons will appear as a doublet and triplet/multiplet

respectively.

δ 3.9 – 4.0 ppm (3H, s): Methyl ester -OCH₃. Characteristic singlet.

IR (Infrared Spectroscopy)
~3200–3400 cm⁻¹: O-H stretch (Broad, often weak due to chelation).

1720–1740 cm⁻¹: C=O stretch (Ester).[9]

1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric and symmetric).

Synthesis & Reactivity
The synthesis typically proceeds via the esterification of 2-hydroxy-6-nitrobenzoic acid. Direct

nitration of methyl salicylate is less preferred due to the formation of a mixture of isomers (3-

nitro and 5-nitro are major products), making the 6-nitro isomer difficult to isolate.

Primary Synthetic Route: Acid-Catalyzed
Esterification[15]

2-Hydroxy-6-nitrobenzoic Acid
(CAS 601-99-0)

MeOH, H2SO4 (cat.)
Reflux, 4-6h

Methyl 2-hydroxy-6-nitrobenzoate
(CAS 1261504-50-0)

Esterification Neutralization (NaHCO3)
Extraction (EtOAc)

Click to download full resolution via product page

Figure 1: Synthesis of Methyl 2-hydroxy-6-nitrobenzoate via Fischer Esterification.

Reactivity Profile
Reduction: The nitro group can be reduced (H₂/Pd-C or Fe/AcOH) to an amino group,

yielding Methyl 2-hydroxy-6-aminobenzoate, a precursor for bicyclic heterocycles.

Alkylation: The phenolic hydroxyl group can be alkylated (e.g., MeI, K₂CO₃) to form Methyl 2-

methoxy-6-nitrobenzoate.
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Hydrolysis: Base-catalyzed hydrolysis returns the parent acid, though this is slower than for

unhindered esters due to the ortho-nitro group.

Handling, Safety & Stability
Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity H302 Harmful if swallowed.[10]

Skin Irritation H315 Causes skin irritation.[10]

Eye Irritation H319
Causes serious eye irritation.

[10]

STOT-SE H335
May cause respiratory

irritation.[10]

Storage: Store in a cool, dry place (2-8°C recommended for long-term). Keep container

tightly closed. Light sensitive (nitro compounds may degrade).

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong

bases.

References
Sigma-Aldrich.Methyl 2-hydroxy-6-nitrobenzoate Product Analysis. Retrieved from

PubChem.Compound Summary: Methyl 2-hydroxy-6-nitrobenzoate (CID 596904).

National Library of Medicine. Retrieved from

BLD Pharm.Material Safety Data Sheet: Methyl 2-hydroxy-6-nitrobenzoate. Retrieved from

ChemSrc.2-Hydroxy-6-nitrobenzoic acid Physical Properties. Retrieved from

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-hydroxy-6-methylbenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-hydroxy-6-methylbenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-hydroxy-6-methylbenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-hydroxy-6-methylbenzoate
https://www.benchchem.com/product/b2984851/docs?utm_src=pdf-body#technical-monograph-methyl-2-hydroxy-6-nitrobenzoate-1-2
https://www.benchchem.com/product/b2984851/docs?utm_src=pdf-body#technical-monograph-methyl-2-hydroxy-6-nitrobenzoate-1-2
https://www.benchchem.com/product/b2984851/docs?utm_src=pdf-body#technical-monograph-methyl-2-hydroxy-6-nitrobenzoate-1-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2984851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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